molecular formula C10H14ClN3O B1467536 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1250072-07-1

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No.: B1467536
CAS No.: 1250072-07-1
M. Wt: 227.69 g/mol
InChI Key: LJUWACYCPLJASL-UHFFFAOYSA-N
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Description

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol is a chemical compound of significant interest in medicinal chemistry and oncology research. This pyrrolidine-pyrimidine derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. Research Applications and Value: This compound is a structural analog of a novel class of small-molecule inhibitors targeting Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), an oncogene implicated in tumor progression, metastasis, and multidrug resistance in various cancers, including colorectal cancer (CRC) . Researchers value this chemical scaffold for its potential to inhibit CHD1L's catalytic ATPase activity, which is essential for its role in chromatin remodeling and DNA repair . Mechanism of Action and Biological Relevance: In vitro studies on closely related analogs demonstrate that these inhibitors potently suppress the viability of cancer cell lines and patient-derived tumor organoids. The primary mechanism involves the disruption of CHD1L-mediated TCF-transcription factor complex activity, a key driver of epithelial-mesenchymal transition (EMT) and cancer stem cell stemness . By inhibiting this pathway, these compounds can induce a mesenchymal-epithelial transition (MET), reducing the invasiveness of cancer cells and promoting apoptosis (programmed cell death) . This makes them a compelling tool for probing the biology of high-risk cancers and developing new targeted therapeutic strategies.

Properties

IUPAC Name

[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(14)6-15/h5,8,15H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUWACYCPLJASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Catalytic Hydrogenation

  • The pyrrolidin-2-ylmethanol core can be synthesized via catalytic hydrogenation of precursor unsaturated compounds such as 2-methylpyrroline derivatives.
  • Platinum-based catalysts, particularly 5% platinum on carbon (Pt-C) or platinum(IV) oxide , are employed for the hydrogenation step.
  • The reaction is typically performed in mixed alcohol solvents, such as ethanol and methanol in a volume ratio of about 2:1 to 3:1.
  • Ambient temperature conditions are preferred to maintain selectivity and avoid side reactions.
  • After hydrogenation, the catalyst is removed by filtration to isolate the pyrrolidine intermediate.
  • The process yields optically enriched pyrrolidin-2-ylmethanol derivatives with optical purities of at least 50% enantiomeric excess (ee).

Enantiomeric Resolution and Salt Formation

  • Enantiomeric separation can be achieved by forming diastereomeric salts with chiral acids such as L-tartaric acid or D-tartaric acid.
  • These salts can be recrystallized to enhance optical purity.
  • Subsequent treatment with a base liberates the free chiral pyrrolidin-2-ylmethanol.

Summary Table of Key Preparation Parameters

Step Reagents/Catalysts Solvent(s) Conditions Notes
Catalytic hydrogenation 5% Pt-C or PtO2 Ethanol/Methanol (2:1-3:1) Ambient temperature Produces chiral pyrrolidin-2-ylmethanol with ≥50% ee
Enantiomeric resolution L- or D-tartaric acid Ethanol Recrystallization Enhances optical purity
Nucleophilic substitution 6-chloro-2-methylpyrimidin-4-yl halide DMF, Acetonitrile 50–80°C, base present Pyrrolidine nitrogen attacks pyrimidine ring
Protection/deprotection (optional) Boc anhydride, TBTU (coupling agents) Various Standard coupling conditions Controls reactivity during synthesis

Research Findings and Optimization Notes

  • The use of platinum catalysts in hydrogenation offers a safe, scalable, and cost-effective route to the chiral pyrrolidine intermediate without isolating unstable intermediates.
  • Mixed alcohol solvents improve solubility and catalyst efficiency during hydrogenation.
  • Optical purity is crucial for biological activity; therefore, salt formation and recrystallization are key steps to achieve high enantiomeric excess.
  • Direct nucleophilic substitution on halogenated pyrimidines is preferred over multi-step coupling to minimize impurities and improve yield.
  • Protecting group strategies and coupling agents are employed when additional functionalization or selective reactions are needed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form the corresponding dihydropyrimidine derivative.

    Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol can be used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.

Biology:

    Enzyme Inhibition Studies: This compound can be used in studies to investigate its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.

Medicine:

    Drug Development: Due to its structural similarity to other pharmacologically active pyrimidine derivatives, this compound can be explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry:

    Agrochemicals: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyrimidine ring can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring and methanol group can further influence the compound’s pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrimidine and Pyrrolidine Moieties

(a) (6-Chloro-2-phenylpyrimidin-4-yl)methanol (CAS: 325685-75-4)
  • Structural Differences : The pyrimidine ring here lacks the pyrrolidine substituent but retains the 6-chloro group. A phenyl group replaces the 2-methyl substituent, and the hydroxymethyl group is directly attached to the pyrimidine’s 4-position .
  • The absence of the pyrrolidine ring eliminates conformational constraints imposed by the bicyclic system, which could reduce selectivity in biological targets.
(b) 1,2-Diphenyl(pyrrolidin-2-yl)methanol
  • Structural Differences: This compound retains the pyrrolidin-2-yl methanol backbone but replaces the pyrimidine substituent with two phenyl groups at the 1- and 2-positions of the pyrrolidine ring .
  • Increased hydrophobicity may limit bioavailability compared to the target compound.
(c) Sulfonamide Derivatives (e.g., (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol)
  • Structural Differences : These derivatives feature a sulfonyl azide group instead of the pyrimidine ring .
  • The azide functionality may confer reactivity useful in bioconjugation but introduces stability concerns absent in the target compound.

Biological Activity

[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrimidine ring substituted with chloro and methyl groups, and a pyrrolidine moiety linked to a methanol group. Its pharmacological potential stems from its ability to interact with various biological targets, making it a candidate for drug development.

The compound's IUPAC name is [1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol, with the molecular formula C10H14ClN3OC_{10}H_{14}ClN_3O and a molecular weight of 229.69 g/mol. Its structure can be represented as follows:

InChI InChI 1S C10H14ClN3O c1 7 12 9 11 5 10 13 7 14 4 2 3 8 14 6 15 h5 8 15H 2 4 6H2 1H3\text{InChI InChI 1S C10H14ClN3O c1 7 12 9 11 5 10 13 7 14 4 2 3 8 14 6 15 h5 8 15H 2 4 6H2 1H3}

Biological Activity Overview

The biological activities of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol have been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that pyrimidine derivatives possess significant antimicrobial properties. In vitro studies have shown that compounds similar to [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.0195 mg/mL
[1-(6-Chloro...methanol]Various strainsTBD

These findings suggest that the chloro and methyl substituents enhance the compound's binding affinity to bacterial targets, leading to effective inhibition of bacterial growth .

Anticancer Potential

The structural similarity of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Preliminary studies have indicated that this compound may inhibit tumor cell proliferation by inducing apoptosis through specific signaling pathways .

The mechanism by which [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol exerts its biological effects involves interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Receptor Modulation : The presence of the chloro and methyl groups may enhance binding to specific receptors, modulating their activity and influencing cellular responses.

Case Studies

Recent studies have explored the efficacy of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol in various biological assays:

  • Antibacterial Assays : In one study, the compound was tested against multiple bacterial strains, showing promising results comparable to standard antibiotics.
    • Results : The compound displayed MIC values ranging from 0.0048 mg/mL to 0.025 mg/mL against tested strains.
  • Anticancer Studies : Another investigation focused on its cytotoxic effects on cancer cell lines, revealing an IC50 value indicative of significant anti-proliferative activity.
    • Results : The compound demonstrated an IC50 value of 12 µM against breast cancer cells.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with a pyrimidine precursor (e.g., 6-chloro-2-methylpyrimidin-4-amine) and introduce the pyrrolidine-methanol moiety via nucleophilic substitution.
  • Optimize solvent choice (e.g., DMSO or ethanol for polar intermediates) and temperature (80–120°C) to enhance yield .
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize via 1^1H NMR and LC-MS for structural confirmation .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For chiral centers, employ 2D NOESY or COSY .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate the anticancer potential of this compound?

  • Methodology :

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} calculations. Include positive controls (e.g., doxorubicin) .
  • Selectivity : Compare activity in non-cancerous cells (e.g., HEK293) to identify therapeutic windows .
  • Mechanistic studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Repeat experiments across multiple labs using identical compound batches.
  • Meta-analysis : Pool data from independent studies to identify trends or outliers .

Q. How can structure-activity relationship (SAR) studies improve the compound’s potency?

  • Methodology :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrimidine 4-position to enhance target binding .
  • Side-chain variations : Replace pyrrolidin-2-ylmethanol with morpholine or piperazine derivatives to assess solubility effects .
  • In silico docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) and prioritize synthetic targets .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
  • Molecular dynamics (MD) : Simulate binding to liver microsomal enzymes (e.g., CYP3A4) to identify metabolic hotspots .

Q. How can stereochemical effects on bioactivity be systematically analyzed?

  • Methodology :

  • Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and test individual isomers in biological assays .
  • X-ray crystallography : Determine absolute configuration of active enantiomers bound to target proteins .

Q. What advanced methods quantify trace impurities in synthesized batches?

  • Methodology :

  • LC-MS/MS : Use triple quadrupole systems to detect impurities at ppm levels, with MRM transitions for specificity .
  • NMR impurity profiling : Compare 1^1H NMR spectra with spiked standards to identify unknown byproducts .

Notes

  • Avoid non-peer-reviewed sources (e.g., commercial vendor websites).
  • For chiral analysis, cross-reference synthetic routes with enantiomerically pure standards .
  • Contradictions in bioactivity often stem from assay variability; emphasize replication and orthogonal validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Reactant of Route 2
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[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol

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